(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-8-6-12(7-9-14)10-16-17(23)20-18(25-16)21-19-11-13-4-2-3-5-15(13)22/h2-9,11,16,22H,10H2,1H3,(H,20,21,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSIGBVCBLHLF-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one typically involves the following steps:
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Formation of the Hydrazone Intermediate
Reactants: 2-hydroxybenzaldehyde and hydrazine hydrate.
Conditions: The reaction is usually carried out in ethanol under reflux conditions.
Product: (E)-2-hydroxybenzylidene hydrazone.
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Cyclization to Thiazolidinone
Reactants: (E)-2-hydroxybenzylidene hydrazone and 4-methoxybenzyl isothiocyanate.
Conditions: The reaction is conducted in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the thiazolidinone ring or the aromatic substituents.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in solvents like ethanol or tetrahydrofuran.
Products: Reduced forms of the hydrazone linkage or the aromatic rings.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically performed in polar solvents under mild to moderate temperatures.
Products: Substituted derivatives at the aromatic rings or the thiazolidinone core.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. Research has indicated that it can inhibit the proliferation of cancer cells and reduce inflammation, making it a potential therapeutic agent for treating cancer and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidin-4-one derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis with structurally related compounds:
Functional Group Impact
- Hydrazone vs. Azo Linkages : Hydrazone derivatives (e.g., target compound) show stronger hydrogen-bonding capacity than azo-linked analogues (e.g., 5-((E)-4-hydroxy-3-methoxy-5-phenyldiazenyl)benzylidene thiazolidinedione ), which rely on π-π stacking .
- Methoxy vs. Halogen Substituents : 4-Methoxybenzyl (target compound) improves solubility compared to 4-chloro/fluoro derivatives (e.g., 5-(4-chlorobenzylidene)thiazolidin-4-one ), but halogenated variants exhibit higher antimicrobial potency (MIC: 16 µg/mL for 4-Cl vs. 32 µg/mL for 4-OCH₃) .
- Hydroxybenzylidene Position : 2-Hydroxybenzylidene (target compound) forms intramolecular hydrogen bonds, stabilizing the (E)-configuration, whereas 4-hydroxy isomers (e.g., (5E)-5-(5-bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one ) show higher tautomerization propensity .
Spectral and Crystallographic Data
- ¹H NMR: The target compound’s hydrazone NH proton is expected at δ 11.2–12.5 ppm (cf. δ 10.8 ppm in (Z)-5-(substituted benzylidene)-2-(phenylamino)thiazol-4(5H)-ones) .
- Tautomerism: Unlike 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, which exhibits amino/imino tautomerism, the target compound’s rigid (E,E)-configuration minimizes such isomerization .
Biological Activity
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry. They exhibit a wide range of biological activities, including:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Activity against various pathogens.
- Anti-inflammatory : Reduction of inflammation markers.
- Antioxidant : Scavenging of free radicals.
The modification of thiazolidin-4-one derivatives can enhance their biological efficacy, making them valuable in drug design.
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HT29 (Colon Cancer) | 12.5 |
| Compound 2 | MCF7 (Breast Cancer) | 15.0 |
| Compound 3 | A549 (Lung Cancer) | 10.0 |
The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| Compound C | Candida albicans | 22 |
These compounds disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to bacterial death .
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Additionally, antioxidant assays have shown that these compounds can scavenge free radicals effectively, with some derivatives exhibiting IC50 values lower than that of standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural modifications. Studies have indicated that substituents at specific positions on the thiazolidin ring can enhance or diminish activity:
- Position 2 : Hydroxyl or methoxy groups increase antioxidant and anticancer activities.
- Position 5 : Aromatic substituents enhance antimicrobial properties.
This information is crucial for the rational design of new derivatives with optimized biological profiles .
Case Studies
- Synthesis and Evaluation : A study synthesized various thiazolidin-4-one derivatives and evaluated their biological activities using in vitro assays. The most active compound showed significant inhibition against cancer cell lines with an IC50 value significantly lower than existing treatments .
- Combination Therapy Potential : Another research explored the combination of thiazolidin-4-one derivatives with conventional antibiotics, demonstrating synergistic effects against resistant bacterial strains .
Q & A
Q. Basic
- 1H NMR : Confirms hydrazone proton (δ ~12.0 ppm) and methoxybenzyl aromatic protons (δ ~3.8 ppm for –OCH3) .
- IR spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Melting point analysis : Validates purity (e.g., 229–230°C for analogues) .
What strategies elucidate structure-activity relationships (SAR) of thiazolidin-4-one derivatives?
Q. Advanced
- Substituent variation : Modifying hydroxy/methoxy groups on the benzylidene moiety alters antimicrobial potency .
- Comparative studies : Analogues with electron-withdrawing groups (e.g., –NO2) show enhanced anticancer activity vs. electron-donating groups .
- Bioisosteric replacement : Replacing the thiazolidinone sulfur with oxygen evaluates ring flexibility .
What in vitro assays assess the antimicrobial activity of this compound?
Q. Basic
- Agar dilution : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Evaluates bactericidal effects over 24 hours .
How do computational methods contribute to understanding its mechanism of action?
Q. Advanced
- Molecular docking : Predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase) or hemoglobin subunits .
- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to explain redox activity .
- MD simulations : Models ligand-protein stability in physiological conditions .
How to address contradictions in bioactivity data across studies?
Q. Advanced
- Standardized assays : Use CLSI guidelines for MIC determination to reduce variability .
- Meta-analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-nitro) across published IC50 values .
- Control experiments : Test compounds against isogenic bacterial strains to isolate target-specific effects .
What purification methods are effective post-synthesis?
Q. Basic
- Recrystallization : Ethanol or dioxane removes unreacted aldehydes .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Solvent volume reduction : Switch to microwave-assisted synthesis to shorten reaction times .
- Reproducibility : Strict control of pH (e.g., sodium acetate buffer) during cyclization .
- Cost-effective purification : Replace column chromatography with fractional crystallization .
How does the compound’s stereochemistry influence its biological activity?
Q. Advanced
- E/Z isomerism : The (E)-configuration at the hydrazone bond enhances π-π stacking with target proteins .
- X-ray crystallography : Resolves spatial arrangement of the 4-methoxybenzyl group (e.g., dihedral angles < 10° for optimal binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
